3-(Difluoromethoxy)-4-methylbenzoic acid
Description
BenchChem offers high-quality 3-(Difluoromethoxy)-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethoxy)-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-5-2-3-6(8(12)13)4-7(5)14-9(10)11/h2-4,9H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFLMTHEUHPHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-(Difluoromethoxy)-4-methylbenzoic Acid
Strategic Integration of the Lipophilic Hydrogen Bond Donor Motif
Executive Summary
3-(Difluoromethoxy)-4-methylbenzoic acid (CAS 1249751-97-0) represents a specialized fluorinated building block in modern medicinal chemistry.[1][2][3][4][5] It is primarily utilized to introduce the difluoromethoxy (-OCF₂H) moiety, a functional group that has gained prominence as a "lipophilic hydrogen bond donor." Unlike the chemically inert trifluoromethoxy (-OCF₃) group, the -OCF₂H motif offers a unique duality: it enhances lipophilicity (improving membrane permeability) while retaining the ability to participate in weak hydrogen bonding via its polarized C-H bond.
This guide details the chemical constitution, validated synthetic architectures, and medicinal chemistry applications of this compound, providing researchers with a robust framework for its utilization in drug discovery campaigns.
Chemical Profile & Constitution[6][7][8][9][10]
The structural integrity of CAS 1249751-97-0 relies on the ortho-positioning of a methyl group relative to the difluoromethoxy substituent. This steric arrangement influences the conformational preference of the ether linkage, often forcing the -OCF₂H group orthogonal to the phenyl ring, which can be exploited for specific receptor binding geometries.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 1249751-97-0 | Verified Identifier |
| IUPAC Name | 3-(Difluoromethoxy)-4-methylbenzoic acid | |
| Molecular Formula | C₉H₈F₂O₃ | |
| Molecular Weight | 202.16 g/mol | |
| Predicted LogP | 2.6 ± 0.3 | Moderate Lipophilicity |
| pKa (Acid) | ~4.1 | Typical for substituted benzoic acids |
| H-Bond Donors | 1 (COOH) + 1 (Weak, OCF₂H) | The C-H in OCF₂H is acidic |
| H-Bond Acceptors | 3 (COOH, Ether O, F atoms) |
Synthetic Architecture
The synthesis of 3-(difluoromethoxy)-4-methylbenzoic acid is non-trivial due to the poor nucleophilicity of phenols towards standard alkyl halides. The preferred industrial and laboratory route utilizes difluorocarbene (:CF₂) insertion, a method superior to direct alkylation with chlorodifluoromethane (Freon-22) due to environmental and safety factors.
Retrosynthetic Analysis
The most robust pathway disconnects the ether bond, tracing back to 3-hydroxy-4-methylbenzoic acid . The difluoromethyl group is installed via a carbene intermediate generated in situ.
Validated Experimental Protocol
Note: This protocol adapts the standard methodology used for Roflumilast intermediates, ensuring high reproducibility.
Reaction Scheme:
-
Substrate: Methyl 3-hydroxy-4-methylbenzoate (Protection of the acid is recommended to prevent esterification by-products).
-
Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Sodium 2-chloro-2,2-difluoroacetate.
-
Solvent: DMF or NMP (High boiling point polar aprotic is required).
-
Base: Potassium Carbonate (K₂CO₃).
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with Methyl 3-hydroxy-4-methylbenzoate (1.0 eq) and DMF (10 volumes).
-
Activation: Add K₂CO₃ (1.5 eq) and stir at ambient temperature for 30 minutes to generate the phenoxide anion.
-
Carbene Generation: Add Sodium chlorodifluoroacetate (2.0 eq). Critical: The reagent must be dry.[6]
-
Insertion: Heat the mixture to 90–100°C . At this temperature, the acetate decarboxylates to release :CF₂, which inserts into the phenoxide oxygen.
-
Monitoring: Monitor by HPLC/TLC. The reaction is typically complete in 4–6 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate.
-
Hydrolysis (Final Step): Treat the crude ester with LiOH in THF/Water to liberate the free acid (CAS 1249751-97-0).
Process Visualization
The following diagram illustrates the critical decision points and workflow for this synthesis.
Figure 1: Synthetic workflow comparing the modern solid-reagent route (Green) vs. the traditional gas route (Red).
Medicinal Chemistry Utility
The -OCF₂H group is not merely a "heavy" methoxy group; it is a strategic bioisostere that alters the physicochemical landscape of the molecule.
The "Lipophilic Hydrogen Bond Donor"
Unlike -OCF₃ (which is purely lipophilic and non-interacting) or -OCH₃ (which is a H-bond acceptor only), the -OCF₂H group contains a proton that is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor.
-
Significance: This allows the molecule to maintain key interactions with receptor pockets (mimicking an -OH group) while avoiding the high desolvation energy penalty associated with hydroxyl groups.
Metabolic Stability
The substitution of a methoxy (-OCH₃) group with difluoromethoxy (-OCF₂H) typically blocks O-dealkylation, a common metabolic clearance pathway mediated by Cytochrome P450 enzymes. The C-F bond strength renders the adjacent C-H bond less susceptible to oxidative attack.
Comparative Bioisosterism
| Functional Group | LogP Contribution | H-Bond Donor? | Metabolic Stability |
| -OCH₃ (Methoxy) | Low | No | Low (O-demethylation) |
| -OH (Hydroxy) | Very Low | Yes (Strong) | Low (Glucuronidation) |
| -OCF₃ | High | No | Very High |
| -OCF₂H (Target) | Moderate | Yes (Weak) | High |
Safety & Handling
-
Difluorocarbene Hazard: When using sodium chlorodifluoroacetate, the reaction generates difluorocarbene, a reactive species. While less dangerous than gaseous reagents, the reaction should be performed in a well-ventilated fume hood to manage any volatile by-products.
-
Acidity: As a benzoic acid derivative, the compound is an irritant. Standard PPE (gloves, goggles) is mandatory.
-
Storage: Store in a cool, dry place. The difluoromethoxy group is generally stable to hydrolysis under neutral/acidic conditions but can degrade under strongly basic conditions at high temperatures over prolonged periods.
References
-
PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (Analog Reference).[9] National Library of Medicine. Available at: [Link]
-
Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.[10] Available at:
Sources
- 1. 93249-62-8|2-Hydroxy-5-(trifluoromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. 2172596-46-0|3-(Difluoromethoxy)-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 913985-07-6|4-(Difluoromethoxy)-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 330-12-1|4-(Trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 5. 72768-94-6|(2-(Difluoromethoxy)phenyl)methanol|BLD Pharm [bldpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. prepchem.com [prepchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
Physicochemical Profiling and Synthetic Utility of 3-(Difluoromethoxy)-4-methylbenzoic Acid
Executive Summary
3-(Difluoromethoxy)-4-methylbenzoic acid is a specialized fluorinated building block used in the optimization of lead compounds for drug discovery. Its core value lies in the difluoromethoxy (
Molecular Identity & Physicochemical Properties[1][2]
The stoichiometric composition
Table 1: Chemical Specification
| Property | Data |
| IUPAC Name | 3-(Difluoromethoxy)-4-methylbenzoic acid |
| CAS Registry Number | 1249751-97-0 |
| Molecular Formula | |
| Molecular Weight | 202.16 g/mol |
| Monoisotopic Mass | 202.0441 Da |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)OC(F)F |
| InChIKey | JMFLMTHEUHPHGJ-UHFFFAOYSA-N |
Table 2: Physicochemical Parameters (Predicted)
Note: Values are calculated based on structure-property relationship (SPR) algorithms for fluorinated aromatics.
| Parameter | Value | Significance in Drug Design |
| cLogP | 2.6 – 2.9 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant). |
| pKa (Acid) | ~3.9 – 4.1 | Typical for benzoic acids; ionized at physiological pH (7.4). |
| TPSA | ~46 Ų | Polar surface area suggests good membrane permeability. |
| H-Bond Donors | 1 (COOH) | The |
| H-Bond Acceptors | 4 | Includes carboxylate oxygens and ether oxygen. |
Synthetic Methodology: Difluorocarbene Insertion
The most robust route to 3-(difluoromethoxy)-4-methylbenzoic acid avoids the use of ozone-depleting chlorofluorocarbon gases (e.g., Freon-22). Instead, we utilize Sodium Chlorodifluoroacetate as a solid-source difluorocarbene (
Reaction Mechanism
The synthesis relies on the in situ generation of singlet difluorocarbene, which performs an O-H insertion on the phenolic precursor.
Reaction Scheme:
Validated Protocol
Reagents:
-
Precursor: 3-Hydroxy-4-methylbenzoic acid (or its methyl ester to prevent carbene consumption by the carboxylate).
-
Reagent: Sodium chlorodifluoroacetate (1.5 – 2.0 equivalents).
-
Base: Potassium carbonate (
) or Cesium carbonate ( ). -
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-4-methylbenzoic acid methyl ester (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Activation: Add anhydrous
(1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide anion. -
Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq) in a single portion.
-
Carbene Generation: Heat the reaction mixture to 95–100°C .
-
Critical Control Point: Evolution of
gas indicates carbene formation. Ensure adequate venting to prevent pressure buildup.
-
-
Monitoring: Monitor by TLC or LC-MS. The reaction typically completes within 4–6 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF. Dry over
and concentrate. -
Hydrolysis (if Ester used): Treat the intermediate with LiOH in THF/Water (1:1) at room temperature for 2 hours to yield the free acid. Acidify with 1N HCl to precipitate the product.
Process Flow Diagram
Figure 1: Synthetic workflow for difluoromethylation via solid-source carbene generation.
Medicinal Chemistry Applications
The "Lipophilic Hydrogen Bond Donor"
The
-
H-Bonding Capability: The fluorine atoms withdraw electron density, polarizing the C-H bond. This makes the proton on the
group a weak hydrogen bond donor , capable of interacting with backbone carbonyls or specific residues in a target protein pocket. -
Conformational Locking: The anomeric effect and dipole-dipole interactions often lock the
group orthogonal to the aromatic ring, potentially improving selectivity by restricting conformational freedom.
Metabolic Stability
In the parent compound (3-hydroxy-4-methylbenzoic acid) or its methoxy analog, the oxygen-bearing carbon is susceptible to metabolic dealkylation (O-demethylation) by Cytochrome P450 enzymes.
-
Substitution Effect: Replacing
with blocks this metabolic soft spot because the C-F bond is metabolically robust and the C-H bond is less prone to abstraction than methyl protons.
SAR Decision Tree
Figure 2: Strategic decision framework for deploying the difluoromethoxy moiety in lead optimization.
Safety & Handling
-
Difluorocarbene Hazards: While Sodium Chlorodifluoroacetate is a stable solid, its decomposition generates difluorocarbene and carbon dioxide. Reactions must be run in well-ventilated fume hoods to manage gas evolution.
-
Acidity: As a benzoic acid derivative, the compound is an irritant to eyes and respiratory tracts. Standard PPE (gloves, goggles) is mandatory.
-
Storage: Store in a cool, dry place. The C-F bonds are stable, but the carboxylic acid group can react with strong bases or oxidizing agents.
References
-
Matrix Scientific. (n.d.). 3-(Difluoromethoxy)-4-methylbenzoic acid Product Data. Retrieved from
-
ChemSrc. (2025). CAS 1249751-97-0 Entry.[1] Retrieved from
- Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. (Contextual grounding for -OCHF2 properties).
-
Hu, J., et al. (2011). "Reagents for Difluoromethylation."[2][3] Chemical Reviews. (Source for Sodium Chlorodifluoroacetate protocol).
Sources
A Technical Guide to Sourcing 3-(Difluoromethoxy)-Substituted Benzoic Acids for Pharmaceutical Research
Introduction: The Strategic Importance of the Difluoromethoxy Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant interest. It is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a carbinol unit. The inclusion of this group can enhance metabolic stability, membrane permeability, and binding affinity, making molecules that contain it highly valuable as building blocks for novel therapeutics.
This guide provides an in-depth analysis for researchers, chemists, and procurement specialists on sourcing 3-(Difluoromethoxy)-4-methylbenzoic acid and its structurally significant analogs. We will delve into the supplier landscape, establish a rigorous framework for supplier qualification, and provide actionable protocols for in-house quality verification to ensure the integrity of your research and development pipeline.
Chemical Identity and Key Analogs in Drug Discovery
While the primary topic is 3-(Difluoromethoxy)-4-methylbenzoic acid, the landscape of commercially available research chemicals often includes structurally related and more prominently cited analogs. Understanding these analogs is critical, as they are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs).
A notable example is 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid , a key intermediate in the synthesis of Roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD).[1] Research has also explored the therapeutic potential of this intermediate itself, demonstrating its ability to attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT) in cell models and bleomycin-induced pulmonary fibrosis in rats.[2]
The core structures discussed in this guide are:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| 3-(Difluoromethoxy)-4-methylbenzoic acid | 1249751-97-0 | C₉H₈F₂O₃ | 202.15 | Organic building block, chemical synthesis intermediate. |
| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | 162401-62-9 | C₁₂H₁₂F₂O₄ | 258.22[3] | Key intermediate for Roflumilast[1][4]; research on pulmonary fibrosis.[2] |
| 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid | 2092570-52-8 | C₉H₇F₃O₃ | 220.15[5][6] | Fluorinated building block for drug discovery.[5][6] |
| 4-(Difluoromethoxy)-3-hydroxybenzoic acid | 913985-07-6 | C₈H₆F₂O₄ | 204.13[7] | Fluorinated and carbonyl-containing building block.[8][7] |
The Supplier Landscape: From Research to Production Scale
Sourcing high-quality chemical intermediates is a critical step that underpins the success of any research program. The reliability of a supplier ensures consistency across experiments and provides a scalable path from discovery to development.[9][10] Suppliers in this space range from those offering extensive catalogs of novel building blocks for early-stage research to those specializing in bulk manufacturing under stringent quality standards like Good Manufacturing Practices (GMP).[10][11]
Below is a comparative analysis of representative suppliers offering the target compound or its close analogs.
| Supplier | Focus | Purity Specification | Documentation Provided | Notes |
| Sigma-Aldrich | Research & Production[12] | Varies (product specific) | CoA, SDS | Offers a vast portfolio of building blocks and reagents.[12] For some unique chemicals, analytical data may not be pre-collected, and the buyer assumes responsibility for confirmation. |
| BLDpharm | Research & Development[13] | Typically >95% or >97% | CoA, SDS, NMR, LC-MS | Maintains a large catalog of over 600,000 products, including many fluorinated building blocks, and offers custom synthesis services.[13] |
| ChemScene | Drug Discovery[5] | ≥98% (product specific)[5] | CoA, HPLC, HNMR, MS | Focuses on bioactive small molecules and building blocks for pharmaceutical research. |
| AChemBlock | Research & Development[6] | Typically 97%[6] | MSDS, Quote | Provides novel building blocks for research with a user-friendly e-commerce platform for price and availability.[6] |
| Oceanic Pharmachem | Bulk Intermediates & APIs[11] | Commercial Grade, per client specs | ISO 9001:2015, CoA, SDS | A global supplier with over 40 years of experience, catering to both research and large-scale production with a focus on custom synthesis and contract manufacturing.[11] |
A Rigorous Protocol for Supplier Qualification
Selecting a supplier should not be based solely on price or availability. A systematic qualification process is essential to mitigate risks associated with chemical purity, batch-to-batch consistency, and regulatory compliance.[10] This self-validating system ensures that the materials entering your workflow are fit for purpose.
Step 1: Initial Vetting and Documentation Review
The first step involves a thorough review of the supplier's credentials and the documentation they provide.
-
Certifications: Look for relevant quality management certifications, such as ISO 9001:2015, which indicates adherence to international quality standards.[10][11] For later-stage development, GMP certification is critical.[10]
-
Request a Certificate of Analysis (CoA): Before placing an order, request a batch-specific CoA. This document is a detailed report on the quality of the specific lot you will receive.[9][10]
-
Safety Data Sheet (SDS): Ensure a comprehensive SDS is available, providing essential information on safe handling, storage, and disposal.[9]
Step 2: Critical Analysis of the Certificate of Analysis (CoA)
The CoA is the primary tool for assessing product quality. Key parameters to scrutinize include:
-
Identity Confirmation: The CoA should confirm the chemical's identity using methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). The data should be consistent with the expected structure.
-
Purity Assessment: The most common method for purity determination is High-Performance Liquid Chromatography (HPLC). A purity level of >97% is generally acceptable for most research applications.[6] Pay attention to the number and percentage of impurities.
-
Analytical Methods: The CoA should clearly state the methods used for testing, allowing for reproducibility.
Step 3: In-House Verification (Trust but Verify)
While a supplier's CoA is a valuable starting point, independent verification is paramount for ensuring scientific integrity.
-
Request a Sample: For critical projects or bulk orders, request a small sample for in-house testing before committing to a larger purchase.
-
Perform Confirmatory Analysis: Use internal analytical resources to confirm the identity and purity of the sample. A simple ¹H NMR or LC-MS is often sufficient to verify the structure and approximate purity, safeguarding your experiments from potentially impure or incorrect materials.
The following diagram illustrates this multi-step qualification workflow.
Sources
- 1. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 2. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo [mdpi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid 97% | CAS: 2092570-52-8 | AChemBlock [achemblock.com]
- 7. 4-(Difluoromethoxy)-3-hydroxybenzoic acid | CymitQuimica [cymitquimica.com]
- 8. 913985-07-6|4-(Difluoromethoxy)-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 9. pure-synth.com [pure-synth.com]
- 10. globalpharmatek.com [globalpharmatek.com]
- 11. Oceanic Pharmachem | Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused [oceanicpharmachem.com]
- 12. Reputable-research-chemical-vendors | Sigma-Aldrich [sigmaaldrich.com]
- 13. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
Topic: Bioisosteres of 3-Cyclopropylmethoxy-4-Difluoromethoxybenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of bioisosteric modifications for 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, a key intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1][2] As the prevalence of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis continues to present significant therapeutic challenges, the need for novel, optimized PDE4 inhibitors remains acute.[3][4][5] Bioisosterism offers a powerful strategy to modulate the physicochemical, pharmacokinetic, and toxicological properties of a lead compound while aiming to retain or enhance its desired biological activity.[6][7][8] This document, intended for drug discovery professionals, deconstructs the parent molecule into its three core functional motifs—the carboxylic acid, the cyclopropylmethoxy group, and the difluoromethoxy group—and provides a detailed analysis of potential bioisosteric replacements for each. We will delve into the strategic rationale behind these replacements, present comparative data, and outline synthetic and evaluative workflows to guide the design and assessment of next-generation PDE4 inhibitors.
Introduction: The Parent Molecule and the Rationale for Bioisosteric Replacement
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid serves as the foundational scaffold for Roflumilast, a potent, selective inhibitor of PDE4. PDE4 is the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[9] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory mediators and a reduction in inflammatory cell activity.[5][10] This mechanism is central to the therapeutic effect of Roflumilast in diseases like COPD.[10]
While the parent benzoic acid is a crucial precursor, the carboxylic acid moiety itself often presents challenges in drug development, including metabolic instability, poor membrane permeability, and potential for toxicity.[11][12][13] Similarly, the ether linkages and alkyl groups are susceptible to metabolic modification. The goal of bioisosteric replacement is to systematically substitute key functional groups to overcome these liabilities while preserving the essential pharmacophoric interactions with the PDE4 active site.[7][8] This process can lead to compounds with improved potency, selectivity, and a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6]
The Carboxylic Acid Moiety: A Classic Target for Bioisosteric Modification
The carboxylic acid group is a frequent starting point for bioisosteric replacement due to its ionizable nature, which can negatively impact oral bioavailability and cell penetration.[12][13] The objective is to replace it with a group that mimics its acidic character and hydrogen bonding capabilities but possesses improved physicochemical properties.
Common Carboxylic Acid Bioisosteres
A variety of functional groups have been successfully employed as carboxylic acid surrogates. The choice of isostere is highly context-dependent and often requires empirical testing.[12]
-
Tetrazoles : 5-substituted 1H-tetrazoles are among the most widely recognized non-classical bioisosteres of carboxylic acids.[11] They exhibit comparable acidity (pKa ≈ 4.5–4.9) to carboxylic acids, allowing them to maintain key ionic interactions with biological targets.[11] However, while more lipophilic, their strong hydrogen bonding capacity can sometimes limit permeability gains.[11]
-
Acyl-Sulfonamides : These groups can act as hydrogen bond donors and acceptors and have been used to replace carboxylic acids, though their acidity can vary significantly based on substitution.
-
Hydroxamic Acids : With pKa values in the range of 8–9, hydroxamic acids are less acidic than carboxylic acids.[14] They are also strong metal chelators, a property that can be either beneficial or detrimental depending on the target and potential for off-target effects.[14]
-
Acidic Heterocycles : A range of other heterocyclic systems, such as 1,2,4-oxadiazol-5(4H)-ones and hydroxy-isoxazoles, offer varying degrees of acidity and different steric and electronic profiles, providing a rich toolkit for fine-tuning molecular properties.[11]
Comparative Data of Carboxylic Acid Bioisosteres
The following table summarizes key properties of common carboxylic acid bioisosteres to guide selection.
| Bioisostere | Typical pKa Range | General Lipophilicity | Key Features |
| Carboxylic Acid | 4.0 - 4.5 | Low | Strong H-bond acceptor; often negatively charged.[11] |
| 5-Tetrazole | 4.5 - 4.9 | Moderate | Similar acidity to COOH; metabolically stable.[11] |
| Acyl-Sulfonamide | 8.0 - 10.0 | Moderate-High | Acidity is tunable; can improve permeability. |
| Hydroxamic Acid | 8.0 - 9.0 | Moderate | Weaker acid; potential for metal chelation.[14] |
| 1,2,4-Oxadiazol-5-one | 5.0 - 6.5 | Moderate-High | Less acidic than tetrazoles; may improve oral absorption.[11] |
Visualization: Classification of Carboxylic Acid Bioisosteres
Caption: Classification of common carboxylic acid bioisosteres.
The Cyclopropylmethoxy Group: Tuning Hydrophobicity and Metabolism
The 3-cyclopropylmethoxy moiety primarily occupies a hydrophobic pocket within the PDE4 active site. The cyclopropyl group is a metabolically robust, conformationally constrained unit that can enhance binding affinity.[15] Bioisosteric replacement here focuses on optimizing van der Waals interactions, improving metabolic stability, and modulating lipophilicity.
-
Alternative Alkyl Ethers : Replacing the cyclopropylmethyl group with other small, branched alkyl groups (e.g., isobutyl, sec-butyl) or small cycloalkyl groups (e.g., cyclobutyl) can fine-tune the steric fit and lipophilicity. Cycloalkyl groups are often favored for their ability to increase saturation and improve pharmacokinetic properties.[15]
-
Fluorinated Alkyl Groups : Strategic introduction of fluorine can reduce metabolic liability (e.g., blocking P450-mediated oxidation) and modulate the electronics of the ether oxygen.
-
Small Heterocycles : Replacing the cyclopropane with a small, stable heterocycle like an oxetane can introduce polarity, potentially improving solubility and acting as a hydrogen bond acceptor, while maintaining a similar three-dimensional shape.
The Difluoromethoxy Group: A Unique Lipophilic Hydrogen Bond Donor
The 4-difluoromethoxy (-OCF₂H) group is a modern medicinal chemistry staple, offering a unique blend of properties that are often superior to a simple methoxy (-OCH₃) or the more electron-withdrawing trifluoromethoxy (-OCF₃) group.[16]
-
Metabolic Stability : The strong carbon-fluorine bonds make the -OCF₂H group significantly more resistant to oxidative metabolism compared to a methoxy group, which can be susceptible to O-demethylation.[16] This can increase a drug's half-life.
-
Lipophilicity and Polarity : It is more lipophilic than a hydroxyl or methoxy group but generally less so than a trifluoromethoxy group. Crucially, the hydrogen on the difluoromethyl carbon can act as a weak hydrogen bond donor, a feature absent in methoxy and trifluoromethoxy groups.[17][18] This allows it to form unique interactions with the target protein.
-
Potential Bioisosteres :
-
Hydroxyl/Thiol Groups : The -OCF₂H can serve as a more metabolically stable bioisostere for hydroxyl or thiol groups.[16]
-
Amine Analogues : Groups like -N(H)CF₂H could be explored to introduce different hydrogen bonding patterns and basicity.
-
Direct Difluoromethylation : Recent advances in synthetic chemistry may allow for the direct conversion of related functional groups (like alcohols) to the difluoromethyl group, accelerating the exploration of this bioisostere.[19]
-
Experimental Protocols and Evaluation Workflow
A structured, multi-tiered approach is essential for the efficient evaluation of newly designed bioisosteres. The workflow should prioritize high-throughput in vitro assays before advancing promising candidates to more resource-intensive studies.
General Synthetic Approach
The synthesis of analogs will generally follow established routes, starting from a suitably substituted phenol.[20][21] A generalized scheme is as follows:
-
Alkylation of Phenol : The 3-hydroxy group of a protected 4-difluoromethoxy-benzaldehyde derivative is alkylated with the desired bioisosteric replacement for the cyclopropylmethyl group (e.g., using an appropriate alkyl halide).
-
Oxidation : The aldehyde is oxidized to the corresponding carboxylic acid.
-
Carboxylic Acid Bioisostere Formation : For analogs targeting the carboxylic acid moiety, the final step involves converting the aldehyde or another precursor into the desired isostere (e.g., synthesis of a tetrazole from a nitrile).
Primary Screening: PDE4 Inhibition Assay
This protocol outlines a standard biochemical assay to determine the potency (IC₅₀) of new compounds against the target enzyme.
Objective: To measure the 50% inhibitory concentration (IC₅₀) of test compounds against human PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
5'-Nucleotidase
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., Malachite Green for phosphate detection)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in assay buffer. The final DMSO concentration should be ≤1%.
-
In a 384-well plate, add 5 µL of the diluted test compound. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or potent inhibitor like Roflumilast).
-
Add 10 µL of recombinant human PDE4 enzyme solution to each well (except the 0% activity control) and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 10 µL of the cAMP substrate.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 10 µL of 5'-nucleotidase. This enzyme converts the AMP product into adenosine and inorganic phosphate. Incubate for 20 minutes.
-
Add 25 µL of a phosphate detection reagent (e.g., Malachite Green).
-
Incubate for 15 minutes for color development.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualization: Drug Discovery and Evaluation Workflow
Caption: A typical workflow for designing and evaluating novel bioisosteres.
Conclusion
The systematic application of bioisosteric replacement to the 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid scaffold represents a proven and rational approach to the discovery of new PDE4 inhibitors. By targeting the carboxylic acid, cyclopropylmethoxy, and difluoromethoxy moieties, researchers can address potential liabilities in the parent structure and fine-tune its properties to achieve an optimal balance of potency, selectivity, and drug-like characteristics. The success of this strategy is contingent upon a robust synthetic plan and a well-designed evaluation cascade that can efficiently identify candidates with superior therapeutic potential for treating a range of inflammatory disorders.
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- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
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Methodological & Application
Application Notes & Protocols: Difluoromethylation of Phenolic Benzoic Acids
Abstract
The difluoromethyl group (–CF₂H) has emerged as a critical structural motif in modern medicinal chemistry. Its unique ability to act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl, thiol, or amine groups allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Phenolic benzoic acids are common scaffolds in drug discovery, presenting a unique synthetic challenge due to the presence of two distinct nucleophilic sites: the phenol and the carboxylic acid. This guide provides an in-depth analysis of contemporary protocols for the selective difluoromethylation of these bifunctional substrates, focusing on methods that favor O-difluoromethylation of the phenolic hydroxyl group. We will explore the mechanistic underpinnings of difluorocarbene-based and photoredox-catalyzed strategies, offering detailed, field-proven protocols for their practical implementation.
Introduction: The Strategic Value of the Difluoromethoxy Group
The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and alter binding affinities.[3] The difluoromethoxy group (–OCF₂H) is particularly valuable, offering a unique blend of electronic and steric properties. Unlike the more electron-withdrawing trifluoromethoxy group (–OCF₃), the –OCF₂H moiety possesses a polarized C–H bond, enabling it to function as a hydrogen bond donor, mimicking interactions of native functional groups like alcohols.[1][4]
However, the synthesis of aryl difluoromethyl ethers from substrates like phenolic benzoic acids is complicated by competing reaction pathways. The carboxylic acid can be esterified, or the aromatic ring itself can undergo C–H functionalization. Therefore, achieving high selectivity for O-difluoromethylation of the phenol is paramount. This guide focuses on two robust and highly selective classes of protocols that address this challenge.
Core Strategies for Selective O-Difluoromethylation
Two primary strategies have proven effective for the selective O-difluoromethylation of phenols in the presence of a carboxylic acid: methods involving the in situ generation of difluorocarbene (:CF₂) and, more recently, visible-light photoredox catalysis.
Strategy 1: Difluorocarbene Insertion
The most established method for forming aryl difluoromethyl ethers involves the reaction of a phenoxide with difluorocarbene (:CF₂).[1] This highly electrophilic intermediate is typically generated in situ via the thermal decarboxylation of a suitable precursor.[5] The general mechanism involves:
-
Deprotonation: A base deprotonates the phenol to form a highly nucleophilic phenoxide.
-
Carbene Generation: A precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa), undergoes thermal decomposition to release :CF₂.
-
Nucleophilic Attack: The electron-rich phenoxide attacks the electrophilic carbene.
-
Protonation: The resulting intermediate is protonated during aqueous workup to yield the final aryl difluoromethyl ether.
This pathway is highly selective for the phenol over the less nucleophilic carboxylate anion.
Figure 1. General workflow for difluorocarbene-based O-difluoromethylation.
Strategy 2: Visible-Light Photoredox Catalysis
A milder and increasingly popular alternative involves visible-light photoredox catalysis.[6] These methods can generate difluorocarbene or difluoromethyl radicals under gentle conditions, often at room temperature.[7] A common approach utilizes difluorobromoacetic acid (BrCF₂CO₂H) as the carbene precursor in the presence of a photocatalyst like fac-Ir(ppy)₃.[6][8][9]
The proposed catalytic cycle typically involves:
-
Excitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
-
Electron Transfer: The excited photocatalyst is quenched by the substrate or another species, initiating a radical cascade.
-
Carbene Formation: The difluorocarbene precursor undergoes a series of steps to generate :CF₂.
-
Phenoxide Trapping: As with the thermal method, a base-generated phenoxide traps the carbene to form the product.
This strategy offers excellent functional group tolerance, including for carboxylic acids, esters, and amides.[6]
Figure 2. General experimental workflow for photocatalytic difluoromethylation.
Application Protocols
The following protocols are adapted from peer-reviewed literature and represent robust methods for the selective O-difluoromethylation of phenolic benzoic acids.
Protocol 1: Thermal Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is based on the widely used thermal decarboxylation method, which is cost-effective and scalable.[5][10] It is particularly effective for electron-rich and simple phenolic systems.
Scientist's Notes (Rationale):
-
Reagents : Sodium chlorodifluoroacetate (ClCF₂COONa) is a commercially available, bench-stable solid that serves as a reliable difluorocarbene precursor.[5] Cesium carbonate (Cs₂CO₃) is used as the base due to its high solubility in DMF and its effectiveness in generating the phenoxide without promoting side reactions.
-
Solvent : Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice due to its high boiling point, which is necessary for the thermal decarboxylation, and its ability to dissolve the ionic intermediates. The addition of a small amount of water can sometimes aid in the solubility of the carbonate base.[5]
-
Temperature : A temperature of 120 °C is typically required to induce efficient decarboxylation of ClCF₂COONa to generate difluorocarbene.[5]
-
Inert Atmosphere : The reaction is performed under a nitrogen atmosphere to prevent oxidation of the electron-rich phenol and potential side reactions with atmospheric moisture and oxygen.
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add the phenolic benzoic acid (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.8 equiv).[5]
-
Atmosphere Exchange : Seal the flask with a septum, and evacuate and backfill with dry nitrogen three times.
-
Solvent Addition : Add anhydrous DMF (to achieve a ~0.6 M concentration of the substrate) and deionized water (~12% v/v relative to DMF) via syringe.[5]
-
Degassing : Sparge the resulting suspension with nitrogen for 1 hour while stirring.
-
Heating : Equip the flask with a reflux condenser under a nitrogen atmosphere and place it in a preheated oil bath at 120 °C.
-
Reaction Monitoring : Stir the reaction mixture vigorously at 120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup : Cool the reaction to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or hexanes, 3x).[5]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Visible-Light Photoredox O-Difluoromethylation
This protocol utilizes milder conditions and is adapted from work demonstrating the power of photoredox catalysis for this transformation.[6][9][11] It is ideal for complex substrates with sensitive functional groups.
Scientist's Notes (Rationale):
-
Reagents : Difluorobromoacetic acid (BrCF₂CO₂H) is a commercially available liquid that serves as the difluorocarbene precursor under photocatalytic conditions.[6]
-
Photocatalyst : fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) is a common and highly efficient photocatalyst for this type of transformation, absorbing strongly in the visible (blue light) region.[8]
-
Base : An organic base like DBU or an inorganic base like K₃PO₄ is used to generate the nucleophilic phenoxide. The choice of base can be critical and may need to be optimized for specific substrates.
-
Solvent : A polar aprotic solvent like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) is typically used to ensure solubility of all components.
-
Light Source : Blue LEDs are the standard light source as their emission spectrum overlaps well with the absorption spectrum of fac-Ir(ppy)₃. The reaction must be shielded from ambient light before irradiation begins.
Step-by-Step Methodology:
-
Reaction Setup : In a vial suitable for photochemical reactions, combine the phenolic benzoic acid (1.0 equiv), fac-Ir(ppy)₃ (1-2 mol%), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Atmosphere Exchange : Seal the vial and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent and Reagent Addition : Add anhydrous solvent (e.g., MeCN) followed by difluorobromoacetic acid (2.0-3.0 equiv) via syringe.
-
Degassing : Further degas the solution by sparging with nitrogen for 15-20 minutes.
-
Irradiation : Place the vial in a photoreactor equipped with a fan for cooling (to maintain room temperature) and irradiate with blue LEDs (λ ≈ 450 nm).
-
Reaction Monitoring : Stir the reaction vigorously during irradiation. Monitor for completion by TLC or LC-MS (typically 12-24 hours).
-
Workup : Once complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Comparative Analysis and Data
The choice of protocol depends on the substrate's complexity, functional group tolerance, and available equipment.
| Parameter | Protocol 1: Thermal Carbene | Protocol 2: Photoredox Carbene |
| Reagent | Sodium Chlorodifluoroacetate (ClCF₂COONa) | Difluorobromoacetic Acid (BrCF₂CO₂H) |
| Catalyst | None (Thermal) | fac-Ir(ppy)₃ or similar photocatalyst |
| Temperature | High (e.g., 120 °C) | Room Temperature |
| Key Advantage | Cost-effective, scalable | Mild conditions, high functional group tolerance[6] |
| Key Limitation | High temperature may not suit sensitive substrates | Requires specialized photoreactor setup |
| Typical Yields | Good to excellent (70-95%)[5] | Good to excellent (48-95%)[6] |
| Selectivity | High for O- vs. C-difluoromethylation | Excellent for O- vs. C-difluoromethylation[6] |
Conclusion
The selective O-difluoromethylation of phenolic benzoic acids is a crucial transformation for accessing valuable building blocks in drug discovery. Both thermal generation of difluorocarbene from inexpensive precursors like sodium chlorodifluoroacetate and modern visible-light photocatalytic methods provide highly effective and selective solutions. The thermal method is robust and economical for simpler substrates, while photoredox catalysis offers unparalleled mildness and tolerance for complex, late-stage functionalization.[5][6] Researchers should select the protocol that best matches their substrate's sensitivity and laboratory capabilities.
References
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Fu, G. C., et al. (2017). A strategy that enabled preparation of aromatic difluoromethyl ethers under visible-light photocatalytic conditions. Angewandte Chemie. Available at: [Link]
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Yang, J., Jiang, M., & Fu, H. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters. Available at: [Link]
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Liu, G., Qin, W., Li, X., Lin, L.-T., & Wong, H. N. C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]
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Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. Available at: [Link]
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Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. Available at: [Link]
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Yang, J., Jiang, M., & Fu, H. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Semantic Scholar. Available at: [Link]
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ResearchGate. (n.d.). Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis. Available at: [Link]
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Zhu, S., & Rueping, M. (2020). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society. Available at: [Link]
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Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC. Available at: [Link]
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Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247. Available at: [Link]
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Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate. Available at: [Link]
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Dolbier, W. R., et al. (2012). Recent Advances in Difluoromethylation Reaction. ResearchGate. Available at: [Link]
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Ni, C., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1143-1168. Available at: [Link]
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Schiess, R., et al. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 9, 2459-2495. Available at: [Link]
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Zafrani, Y., & Amir, D. (2024). Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chemistry Reviews Letters, 7, 1053-1062. Available at: [Link]
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ResearchGate. (n.d.). Difluoromethylation of Phenols. Available at: [Link]
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Wang, F., et al. (2023). Dual transition metal electrocatalysis for difluoromethylation of Aryl halides using potassium difluoroacetate. Nature Communications. Available at: [Link]
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Hu, J., et al. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. Available at: [Link]
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Zhang, Y., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, Y., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 146(12), 8472-8480. Available at: [Link]
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Li, Z., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. Available at: [Link]
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Sajjadi, S. A., & Sodeoka, M. (2023). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules, 28(15), 5779. Available at: [Link]
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Nagashima, H., et al. (2025). Defluorinative functionalization approach led by difluoromethyl anion chemistry. Nature Communications. Available at: [Link]
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Nagashima, H., et al. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv. Available at: [Link]
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Li, Z., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. PMC. Available at: [Link]
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Mehta, V. P., & Greaney, M. F. (2014). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 12(23), 3794-3797. Available at: [Link]
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Sap, J. B. I., et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition. Available at: [Link]
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Chen, D., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8529-8534. Available at: [Link]
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Application Note: Strategic Introduction of the Difluoromethoxy Group Using Sodium Chlorodifluoroacetate
Executive Summary
The difluoromethoxy group (–OCF₂H) acts as a critical lipophilic hydrogen bond donor in modern medicinal chemistry.[1][2] It serves as a superior bioisostere to the methoxy group, offering improved metabolic stability against oxidative dealkylation while modulating lipophilicity (LogP) and membrane permeability.[1]
Historically, this transformation relied on chlorodifluoromethane (Freon-22) gas, which poses significant environmental (ozone depletion) and safety (high pressure) hazards.[1] This guide details the use of Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene (:CF₂).[1] This protocol offers a scalable, controllable, and environmentally superior alternative for O-difluoromethylation of phenols and hydroxylated heterocycles.[1]
Scientific Foundation & Mechanism[1]
The Chemical Logic
The reaction proceeds via a base-mediated decarboxylation of SCDA to generate difluorocarbene in situ.[1] Unlike electrophilic alkylations using alkyl halides, this is a carbene insertion mechanism followed by protonation.[1]
Key Mechanistic Features:
-
Carbene Generation: Thermal decarboxylation of SCDA at 95–100°C releases CO₂, chloride, and the reactive species :CF₂.[1]
-
Nucleophilic Trapping: The phenoxide anion (generated by base) attacks the electrophilic carbene.[1][3]
-
Protonation: The resulting difluoromethyl anion intermediate is highly unstable and requires an immediate proton source (water) to form the stable –OCF₂H bond.[1]
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway for O-difluoromethylation.[1] Note the convergence of the transient carbene and the phenoxide anion.
Strategic Planning & Optimization
Success depends on balancing carbene generation rate against its hydrolysis.[1] The presence of water is a paradox: it is required for the final protonation step but destroys the carbene if present in excess.[1]
Critical Parameters
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | DMF or NMP | High dielectric constant promotes decarboxylation and solubilizes the base.[1] |
| Water Content | 10–15% v/v (relative to solvent) | Crucial: Acts as the proton donor for the Ar-O-CF₂⁻ intermediate.[1] Without it, the reaction stalls or forms side products.[1] |
| Temperature | 95°C – 100°C | SCDA decarboxylation is slow below 90°C. Above 110°C, carbene dimerization (tetrafluoroethylene) dominates.[1] |
| Stoichiometry | 2.5 – 3.0 equiv (SCDA/Base) | Compensates for the competitive hydrolysis of :CF₂ by the water present in the system.[1] |
| Base | K₂CO₃ or Cs₂CO₃ | Carbonates are sufficient to deprotonate phenols (pKa ~10).[1] Cs₂CO₃ often improves yields for sterically hindered substrates.[1] |
Standardized Experimental Protocol
Target: Generic Phenol to Aryl Difluoromethyl Ether. Scale: 10 mmol (adaptable).
Reagents & Materials
-
Substrate: Phenol derivative (10 mmol, 1.0 equiv).
-
Reagent: Sodium Chlorodifluoroacetate (SCDA) (4.57 g, 30 mmol, 3.0 equiv).[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (4.14 g, 30 mmol, 3.0 equiv).[1]
-
Solvent System: DMF (25 mL) + Deionized Water (3-4 mL).[1]
-
Equipment: Round-bottom flask, reflux condenser, oil bubbler (essential for monitoring CO₂ evolution).
Step-by-Step Workflow
-
System Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Connect a reflux condenser topped with an oil bubbler.[1]
-
Expert Note: The bubbler is not just for pressure relief; it is your visual indicator of reaction progress (CO₂ evolution).[1]
-
-
Charging: Add the Phenol (1.0 equiv), K₂CO₃ (3.0 equiv), DMF, and Water.[1] Stir at room temperature for 10 minutes to ensure phenoxide formation.
-
Degassing (Optional but Recommended): Briefly sparge the solution with nitrogen to remove dissolved oxygen, reducing oxidative byproducts.[1]
-
Reagent Addition: Add SCDA (3.0 equiv) in a single portion.
-
Reaction Initiation: Heat the mixture to 100°C .
-
Observation: Gas evolution (CO₂) should begin as the temperature crosses 90°C.[1]
-
-
Monitoring: Maintain 100°C for 2–4 hours.
-
Workup:
Process Visualization
Figure 2: Operational workflow for the SCDA-mediated difluoromethylation protocol.
Process Control & Troubleshooting (Self-Validation)
A robust protocol must be self-validating.[1] Use these indicators to assess success in real-time.
| Observation | Diagnosis | Corrective Action |
| No Gas Evolution at 100°C | SCDA is not decarboxylating or system is leaking. | Check temperature (internal probe preferred).[1] Ensure system is sealed (except bubbler).[1] |
| Rapid Gas Evolution, Low Yield | "Carbene Storm."[1] Hydrolysis is outcompeting alkylation.[1] | Reduce water content slightly (do not eliminate).[1] Add SCDA in 3 portions over 1 hour. |
| Starting Material Remains | Incomplete conversion. | Add an additional 1.0 equiv of SCDA and Base; continue heating for 2 hours. |
| Product decomposes on silica | Some Ar-OCF₂H are acid-sensitive.[1] | Add 1% Triethylamine to the eluent during purification.[1] |
Safety & Compliance
-
Gas Evolution: The reaction generates stoichiometric quantities of CO₂.[1] Ensure the system is vented through a bubbler to prevent pressure buildup.[1][3]
-
Thermal Hazards: SCDA is stable at room temperature but decomposes exothermically at elevated temperatures.[1] Do not heat the dry solid; only heat in solution.[1]
-
Chemical Exposure: While safer than Freon gas, difluorocarbene is toxic.[1] Perform all reactions in a well-ventilated fume hood.
-
Waste: The aqueous layer will contain fluoride ions.[1] Dispose of according to local regulations for fluoride-containing waste.[1]
References
-
Mehta, V. P., & Greaney, M. F. (2013).[1][2] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.[1][2][3][5] Organic Letters, 15(19), 5036–5039.[1] [Link] (Foundational paper establishing the SCDA protocol for heteroatoms).[1]
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024).[1] Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.[1] [Link] (The definitive, checked protocol for phenols using the SCDA/Water/DMF system).
-
Zafrani, Y., et al. (2019).[1] Difluoromethylation of Alcohols and Phenols: A Review. Journal of Fluorine Chemistry, 225, 1-15.[1] [Link] (Review of mechanistic pathways and alternative reagents).
-
Hu, J., Zhang, W., & Wang, F. (2009).[1] Selective Difluoromethylation and Monofluoromethylation Reactions.[1] Chemical Communications, 48, 7465-7478.[1] [Link] (Discussion on carbene selectivity and stability).
Sources
The Art of Precision: A Guide to the Strategic Introduction of Difluoromethoxy (OCF₂H) Groups onto Aromatic Rings
Introduction: The OCF₂H Group - A Privileged Motif in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties. Among the array of fluorinated functional groups, the difluoromethoxy (OCF₂H) group has emerged as a uniquely valuable substituent. It acts as a "lipophilic hydrogen bond donor," a rare characteristic that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, while simultaneously enhancing metabolic stability and membrane permeability.[1] Unlike the more electron-withdrawing trifluoromethoxy (-OCF₃) group, the OCF₂H moiety possesses a tunable lipophilicity and the ability to engage in hydrogen bonding, offering a nuanced approach to optimizing drug candidates and advanced materials.[2][3]
This technical guide provides an in-depth exploration of the principal reagents and methodologies for introducing the OCF₂H group onto aromatic systems. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-tested insights into why specific reagents are chosen and how reaction parameters are optimized. This document is designed for researchers, medicinal chemists, and process development scientists seeking to harness the power of the difluoromethoxy group in their synthetic endeavors.
Strategic Approaches to Aromatic Difluoromethoxylation
The introduction of an OCF₂H group onto an aromatic ring can be broadly categorized into two primary strategies, each with its own set of reagents and mechanistic pathways:
-
O-Difluoromethylation of Phenols: This is a classical and widely used approach that starts with a pre-functionalized aromatic ring containing a hydroxyl group. The core transformation involves the generation of difluorocarbene (:CF₂) which is then trapped by the phenoxide nucleophile.
-
Direct C-H Difluoromethoxylation: This more modern, "late-stage" functionalization strategy is highly sought after as it allows for the direct conversion of an aromatic C-H bond to a C-OCF₂H bond, circumventing the need for a pre-installed hydroxyl group. This is typically achieved through a radical-mediated pathway.
The following sections will provide a detailed examination of the key reagents and protocols associated with each of these strategic approaches.
Part 1: The Workhorse Method - O-Difluoromethylation of Phenols via Difluorocarbene
The reaction of a phenol with a difluorocarbene source is the most established method for synthesizing aryl difluoromethyl ethers. The choice of difluorocarbene precursor is critical and depends on factors such as substrate tolerance, reaction conditions, and scalability.
Reagent Focus: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
Sodium chlorodifluoroacetate is an inexpensive, commercially available, and bench-stable solid that serves as an excellent precursor for the thermal generation of difluorocarbene.[4][5]
Mechanism of Action: The reaction is initiated by heating the mixture. The base (e.g., Cs₂CO₃, K₂CO₃) deprotonates the phenol to form the more nucleophilic phenoxide. Concurrently, thermal decarboxylation of sodium chlorodifluoroacetate generates the highly electrophilic difluorocarbene (:CF₂). This intermediate is then rapidly trapped by the phenoxide, and subsequent protonation (during workup) yields the desired aryl difluoromethyl ether.[4]
Caption: Mechanism of phenol difluoromethylation using ClCF₂CO₂Na.
Causality Behind Experimental Choices:
-
Base: Cesium carbonate (Cs₂CO₃) is often preferred over other bases like potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents and its ability to generate a "naked," more reactive phenoxide anion.
-
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to solubilize the reagents and facilitate the reaction.
-
Temperature: Thermal decarboxylation of ClCF₂CO₂Na requires elevated temperatures, typically in the range of 95-120 °C.[4][6] This can be a limitation for thermally sensitive substrates.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich phenoxide intermediate.
Protocol 1: O-Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one [4]
| Parameter | Value |
| Reactants | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, Cesium Carbonate (1.5 equiv), Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) |
| Solvent | N,N-Dimethylformamide (DMF) / H₂O (4:1) |
| Temperature | 120 °C |
| Time | 2 hours |
| Yield | 94% (isolated yield) |
Step-by-Step Methodology:
-
To a round-bottomed flask, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv) and cesium carbonate (1.50 equiv).
-
Seal the flask, and evacuate and backfill with nitrogen three times.
-
Add degassed DMF and H₂O (4:1 v/v).
-
Degas the resulting solution with a subsurface stream of nitrogen for 1 hour.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion under a positive flow of nitrogen.
-
Equip the flask with a reflux condenser and heat the reaction mixture in a pre-heated oil bath at 120 °C for 2 hours.
-
After cooling to room temperature, dilute the mixture with deionized water and extract with an organic solvent (e.g., hexanes or ethyl acetate).
-
Wash the combined organic layers with saturated sodium chloride solution and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Reagent Focus: S-(Difluoromethyl)diarylsulfonium Salts
For substrates that are sensitive to high temperatures, S-(difluoromethyl)diarylsulfonium salts offer a milder alternative. These reagents can act as difluorocarbene precursors under basic conditions at or below room temperature.[7][8]
Mechanism of Action: The reaction can proceed through two potential pathways. In the presence of a base, the sulfonium salt can undergo elimination to form difluorocarbene, which is then trapped by the phenoxide. Alternatively, a direct nucleophilic attack of the phenoxide on the sulfonium salt (Sₙ2-type displacement) can occur to form the product. Mechanistic studies suggest that the reaction often proceeds via the difluorocarbene pathway.[7][8]
Protocol 2: O-Difluoromethylation of 1,3-Diones using S-(Difluoromethyl)diarylsulfonium Salt [7]
| Parameter | Value |
| Reactants | 1,3-Dione (1.0 equiv), S-(Difluoromethyl)diarylsulfonium salt (1.2 equiv), K₂CO₃ (2.0 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | Room Temperature |
| Time | 12 hours |
| Yield | 80-95% (for various 1,3-diones) |
Step-by-Step Methodology:
-
To a solution of the 1,3-dione (1.0 equiv) in CH₂Cl₂ in a reaction vial, add K₂CO₃ (2.0 equiv).
-
Add the S-(difluoromethyl)diarylsulfonium salt (1.2 equiv) to the suspension.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or ¹⁹F NMR.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired O-difluoromethylated product.
Part 2: The Modern Approach - Direct Radical C-H Difluoromethoxylation
Directly converting a C-H bond on an aromatic ring to a C-OCF₂H bond is a highly efficient and atom-economical strategy. This approach is particularly valuable for late-stage functionalization of complex molecules, as it avoids lengthy de novo synthesis.[2] These reactions are typically mediated by visible-light photoredox catalysis, which allows for the generation of the key OCF₂H radical under mild conditions.[9][10]
Reagent Focus: Redox-Active Cationic Reagents
A significant breakthrough in this area was the development of bench-stable, redox-active cationic reagents that serve as precursors to the difluoromethoxy radical (•OCF₂H).[9][10][11]
Mechanism of Action: The general mechanism involves a photoredox catalytic cycle.
-
A photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) is excited by visible light (typically blue LEDs).
-
The excited photocatalyst (*[PC]⁺) engages in a single-electron transfer (SET) with the cationic difluoromethoxylating reagent, reducing it to a neutral radical intermediate.
-
This intermediate undergoes rapid fragmentation (e.g., cleavage of a weak N-O bond) to exclusively liberate the •OCF₂H radical.
-
The electrophilic •OCF₂H radical adds to the electron-rich aromatic ring, forming a cyclohexadienyl radical intermediate.
-
This radical is then oxidized (by the oxidized photocatalyst or another oxidant) to a carbocation, which upon deprotonation, rearomatizes to afford the final product and regenerates the ground-state photocatalyst.[9][12]
Caption: General mechanism for photoredox C-H difluoromethoxylation.
Key Reagents:
-
Benzotriazole-based Reagent (Ngai's Reagent): A cationic reagent developed by the Ngai group, which has proven highly effective for the difluoromethoxylation of a wide range of arenes and heteroarenes.[9][10]
-
Pyridinium-based Reagent: A shelf-stable 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate reagent enables facile C-H difluoromethoxylation under blue light irradiation.[11]
Causality Behind Experimental Choices:
-
Photocatalyst: The choice of photocatalyst is determined by its redox potential, which must be sufficient to reduce the OCF₂H precursor. Ruthenium and Iridium-based photocatalysts are common.
-
Solvent: Acetonitrile (MeCN) is a common solvent due to its polarity and transparency to visible light.
-
Light Source: Blue LEDs are typically used as they provide the necessary energy to excite the common photocatalysts.
-
Substrate Scope: This method tolerates a broad range of functional groups, including halides, esters, ketones, and acids, making it ideal for late-stage functionalization.[2]
Protocol 3: Photocatalytic C-H Difluoromethoxylation of Benzene (General Procedure) [9][12]
| Parameter | Value |
| Reactants | Benzene (5.0 equiv), Benzotriazole-OCF₂H Reagent (1.0 equiv), Ru(bpy)₃(PF₆)₂ (2.0 mol%) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Room Temperature |
| Irradiation | Blue LEDs (e.g., 24W) |
| Time | 12-24 hours |
| Yield | Moderate to good, depending on substrate |
Step-by-Step Methodology:
-
In an oven-dried vial equipped with a magnetic stir bar, add the benzotriazole-OCF₂H reagent (1.0 equiv) and the photocatalyst Ru(bpy)₃(PF₆)₂ (0.02 equiv).
-
Evacuate and backfill the vial with argon or nitrogen.
-
Add the aromatic substrate (5.0 equiv) and anhydrous acetonitrile via syringe.
-
Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.
-
Irradiate the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the difluoromethoxylated product.
Conclusion and Outlook
The introduction of the OCF₂H group is a powerful strategy in molecular design. The classical approach of O-difluoromethylation of phenols using difluorocarbene precursors like sodium chlorodifluoroacetate remains a robust and cost-effective method for many applications. For more delicate substrates, milder reagents such as S-(difluoromethyl)diarylsulfonium salts provide a valuable alternative.
The advent of direct C-H difluoromethoxylation via photoredox catalysis has revolutionized the field, offering unprecedented opportunities for late-stage functionalization.[1][2] Reagents that can generate the •OCF₂H radical under mild, light-mediated conditions allow for the direct installation of this critical functional group onto complex molecular scaffolds without the need for pre-functionalization. As research continues, we can anticipate the development of even more efficient, selective, and sustainable reagents and protocols, further expanding the synthetic chemist's toolbox and accelerating the discovery of new medicines and materials.
References
-
Lee, J. W., Zheng, W., Morales-Rivera, C. A., Liu, P., & Ngai, M. Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(11), 3217–3222. [Link]
-
Lee, J. W., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]
-
Zheng, W., Lee, J. W., Morales-Rivera, C. A., Liu, P., & Ngai, M. Y. (2016). Mechanistic studies on intramolecular C–H trifluoromethoxylation of (hetero)arenes via OCF3-migration. Organic & Biomolecular Chemistry, 14(25), 5983-5989. [Link]
-
Lee, J. W., & Ngai, M. Y. (2019). a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... ResearchGate. [Link]
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. European Journal of Organic Chemistry, 2014(18), 3733-3751. [Link]
-
Levchenko, K., Datsenko, O. P., Serhiichuk, O., Tolmachev, A., Iaroshenko, V. O., & Mykhailiuk, P. K. (2016). Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group. The Journal of Organic Chemistry, 81(14), 5803–5813. [Link]
-
Mihara, H., et al. (2024). Synthesis of Ngai Reagent and Longer Carbon Chain Variants for Perfluoroalkoxylations. Organic Letters. [Link]
-
Sahoo, G. et al. (2018). Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N—O Bond Redox Fragmentation. Angewandte Chemie International Edition, 57(31), 9934-9938. [Link]
-
Zheng, W., Lee, J. W., Morales-Rivera, C. A., Liu, P., & Ngai, M. Y. (2016). Mechanistic studies on intramolecular C-H trifluoromethoxylation of (hetero)arenes via OCF3-migration. PubMed. [Link]
-
Levchenko, K., et al. (2016). Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group. PubMed. [Link]
-
Le, C. M., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7027-7085. [Link]
-
Lee, J. W., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science. [Link]
-
Lee, J. W., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Semantic Scholar. [Link]
-
Zhang, L., et al. (2014). O-Difluorodeuteromethylation of phenols using difluorocarbene precursors and deuterium oxide. Organic & Biomolecular Chemistry. [Link]
-
Zhang, C., et al. (2016). O-Difluoromethylation of 1,3-diones with S-difluoromethyl sulfonium salt. RSC Publishing. [Link]
-
Greaney, M. F., & Mehta, V. (2024). Difluoromethylation of Phenols. ResearchGate. [Link]
-
Lee, J. W., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science. [Link]
-
Hu, J., Zhang, L., & Zheng, J. (2006). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry, 71(26), 9845-9848. [Link]
-
Lee, J. W., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. National Institutes of Health. [Link]
-
Lee, J. W., et al. (2019). Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes. ResearchGate. [Link]
-
Prakash, S. G. K., & Lin, D. (2023). Photoredox Catalysis for the Synthesis of N‐CF2H Compounds Using 1‐((N‐(difluoromethyl)‐4‐methylphenyl)‐sulfonamido)pyridin‐1‐ium Trifluoromethanesulfonate. ResearchGate. [Link]
-
Hu, J., et al. (2007). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Chemical Communications. [Link]
-
Prakash, S. G. K., & Lin, D. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(34), 6330-6335. [Link]
-
Gooßen, L. J., et al. (2023). C−H Fluoromethoxylation of Arenes by Photoredox Catalysis. National Institutes of Health. [Link]
-
Wang, Y., et al. (2020). Visible-Light-Driven Difluoromethylation of Isocyanides with S-(Difluoromethyl)diarylsulfonium Salt: Access to a Wide Variety of Difluoromethylated Phenanthridines and Isoquinolines. The Journal of Organic Chemistry, 85(16), 10692–10703. [Link]
-
Li, X., & Song, Q. (2021). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Organic Letters. [Link]
-
Xiao, J., et al. (2022). Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Organic Letters. [Link]
-
Fu, H., et al. (2017). Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism. ResearchGate. [Link]
-
Zhang, C., et al. (2016). O-Difluoromethylation of 1,3-Diones with S-Difluoromethyl Sulfonium Salt. ResearchGate. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2014). Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters, 16(11), 3024-3027. [Link]
-
Gooßen, L. J., et al. (2023). C-H Fluoromethoxylation of Arenes by Photoredox Catalysis. PubMed. [Link]
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5044-5047. [Link]
-
Yang, J., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Semantic Scholar. [Link]
-
Postigo, A., et al. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. ORBi. [Link]
-
Hu, J., et al. (2008). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research, 41(7), 840-850. [Link]
-
Yang, J., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. PubMed. [Link]
-
Lee, J. W., & Ngai, M. Y. (2019). Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis. ResearchGate. [Link]
-
Stanek, K., & Togni, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Lee, J. W., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. PubMed. [Link]
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- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
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Troubleshooting & Optimization
improving yield of difluoromethoxy group installation
Technical Support Center: Difluoromethoxy ( ) Group Installation
Welcome to the Advanced Fluorination Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The difluoromethoxy group (
This guide moves beyond standard textbook protocols to address the process chemistry variables that determine success or failure.
Module 1: Reagent Selection & Activation
Select the chemical engine based on your substrate's fragility and your lab's budget.
Q1: I am using Sodium Chlorodifluoroacetate (SCDA). Why is my reaction stalling at 40% conversion despite excess reagent?
Diagnosis: Premature "Carbene Death" or Phase Transfer Failure.
The Science: SCDA generates
The Fix:
-
The "Slow-Feed" Protocol: Do not dump all SCDA at once. Add it as a solid in 3-4 portions over 2 hours or as a saturated solution via syringe pump.
-
Water Management: Paradoxically, SCDA requires trace water to solubilize, but water quenches
.-
Standard: DMF/Water (10:1 to 20:1 ratio).
-
Optimization: Switch to Sulfolane or NMP for higher temperature stability (
) without the rapid hydrolysis seen in wet DMF.
-
-
Additive: Add 18-Crown-6 (5 mol%) . This complexes the sodium cation, making the chlorodifluoroacetate anion "naked" and more reactive, allowing you to lower the temp slightly (e.g.,
instead of ), which favors trapping over decomposition.
Q2: My substrate is acid-sensitive. SCDA conditions (high heat) are destroying it. What are my alternatives?
Recommendation: Switch to (Bromodifluoromethyl)trimethylsilane (
-
Activator: Use an initiator like
(TBAT) or simple KOH in moderate solvents. -
Mechanism: It bypasses the harsh thermal decarboxylation required by SCDA.
Module 2: Substrate-Specific Protocols
Scenario A: Phenols (The Ambident Nucleophile Problem)
Issue: "I am seeing significant C-alkylation (ortho-difluoromethylation) alongside my desired O-alkylation."
Root Cause: The phenoxide anion is an ambident nucleophile. The "hard" oxygen attacks the "hard" electrophile, but solvent effects can skew this.
Protocol Adjustment:
| Variable | To Promote O-Alkylation | To Promote C-Alkylation |
|---|
| Base | KOH or NaOH (Hard cations associate tightly with O, forcing attack) |
Scenario B: Aliphatic Alcohols (The
Gap)
Issue: "My phenol worked fine, but the aliphatic alcohol analogue yields nothing."
Root Cause: Aliphatic alcohols (
The Solution: The "Lovering" or "Hu" Protocols
Do not use SCDA for primary alcohols. Use 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA) or
-
Reagent:
(2.0 equiv) -
Base:
(20 equiv) — Yes, a massive excess is required. -
Solvent:
(1:1). -
Insight: The massive excess of hydroxide acts as a "force multiplier" to shift the equilibrium toward the alkoxide, ensuring that whenever a carbene is generated, a trap is ready.
Module 3: Visualization & Logic
Workflow: Selecting the Right Pathway
Caption: Decision tree for reagent selection based on substrate acidity and stability.
Mechanism: The Difluorocarbene Cycle (SCDA)
Caption: The mechanistic pathway of SCDA-mediated difluoromethylation, highlighting the critical trapping step vs. decomposition.
Module 4: Troubleshooting & FAQs
Q: My product decomposes on the silica column. What happened?
-
A: Difluoromethyl ethers are generally stable, but if your molecule has other sensitive groups, the slight acidity of silica can be problematic.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading your compound. This neutralizes the acidic sites on the silica.
Q: I see a new spot on TLC that is very non-polar, but it's not my product.
-
A: This is likely the formate ester (
). -
Cause: Hydrolysis of the difluoromethyl ether or the intermediate carbene reacting with water to form formic acid derivatives.
-
Fix: Ensure your reaction is strictly anhydrous if using
, or optimize the water ratio in SCDA reactions (too much water = hydrolysis).
Q: Can I use this chemistry on a multi-gram scale?
-
A: Yes, but Safety Warning : SCDA releases
gas. On a large scale, this pressurizes the vessel. -
Protocol: Use an open system with a reflux condenser and a gas bubbler to monitor
evolution. Do not seal the vessel.
References
-
Zafrani, Y., et al. (2018). "Difluoromethyl Ether Synthesis: A Review of Reagents and Mechanisms." Journal of Medicinal Chemistry.
-
Hu, J., et al. (2011). "Nucleophilic Difluoromethylation Using TMS-CF2Br." Chemical Reviews.
-
Lovering, F., et al. (2016). "Influence of Difluoromethoxy Group on Metabolic Stability." MedChemComm.
-
Fier, P. S., & Hartwig, J. F. (2013). "Copper-Mediated Difluoromethylation of Aryl Iodides." Journal of the American Chemical Society.
-
Zheng, W., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters.
Technical Support Center: Navigating Solubility Challenges of Difluoromethoxy Benzoic Acid Derivatives
Introduction: The incorporation of the difluoromethoxy group into benzoic acid scaffolds is a modern medicinal chemistry strategy to enhance metabolic stability and fine-tune physicochemical properties.[1] However, these modifications often present unique solubility challenges that can hinder preclinical development. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility issues associated with difluoromethoxy benzoic acid derivatives. Here, we combine theoretical principles with practical, field-proven troubleshooting strategies to ensure your research progresses efficiently.
Frequently Asked Questions (FAQs)
Q1: Why are my difluoromethoxy benzoic acid derivatives poorly soluble in aqueous solutions at neutral pH?
A: The solubility of these compounds is governed by the interplay between the acidic carboxylic acid group and the lipophilic difluoromethoxy group. At neutral pH, the carboxylic acid is largely deprotonated to its carboxylate form, which is generally more water-soluble. However, the presence of the difluoromethoxy group significantly increases the molecule's overall lipophilicity (fat-loving nature), counteracting the solubility enhancement from the carboxylate. This balance often results in low aqueous solubility at physiological pH.[1]
Q2: How does the difluoromethoxy group affect the pKa of the benzoic acid?
A: The difluoromethoxy group is electron-withdrawing, which stabilizes the negative charge of the carboxylate anion. This stabilization makes the carboxylic acid more acidic, resulting in a lower pKa compared to unsubstituted benzoic acid (pKa ≈ 4.2).[2][3] A lower pKa means the compound will be in its less soluble, protonated (acidic) form at a lower pH. For instance, the drug Roflumilast, which contains a difluoromethoxy group, has a reported pKa of 8.74, indicating it is a weak acid.[3][4]
Q3: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening?
A: This is a common issue known as "antisolvent precipitation." Your difluoromethoxy benzoic acid derivative is likely highly soluble in a polar aprotic solvent like DMSO.[5] When this concentrated DMSO stock is introduced into an aqueous buffer (the "antisolvent"), the compound's solubility dramatically decreases, causing it to crash out of the solution. To mitigate this, consider a serial dilution approach or using a co-solvent system in your final aqueous solution.
Q4: Can I improve solubility by simply adjusting the pH?
A: Yes, pH adjustment is a primary and effective strategy. For a carboxylic acid, increasing the pH above its pKa will deprotonate the acidic proton, forming the more soluble carboxylate salt. For difluoromethoxy benzoic acid derivatives, you will generally see a significant increase in solubility at a pH of 2 or more units above the compound's pKa.[6] Conversely, at pH values below the pKa, the compound will be in its neutral, less soluble form.
Troubleshooting Guides
This section provides a systematic approach to addressing common solubility problems encountered during experimentation.
Scenario 1: Compound is insoluble in aqueous buffers for in vitro assays.
Your first step is to systematically evaluate the pH-dependent solubility and then explore co-solvents if pH adjustment alone is insufficient.
Caption: Decision workflow for aqueous solubilization.
-
Protocol 1: Determining the pH-Solubility Profile
This protocol will help you understand how the solubility of your compound changes with pH.
Materials:
-
Your difluoromethoxy benzoic acid derivative
-
A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)[7]
-
Vials or microcentrifuge tubes
-
Shaker or rotator at a constant temperature
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of your solid compound to a series of vials.
-
Add a fixed volume of each buffer to the respective vials.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Analyze the concentration of your compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility (concentration) versus pH.
-
-
Protocol 2: Co-solvent Screening
If pH adjustment is not sufficient, a co-solvent can increase solubility.
Materials:
-
Your compound
-
A selection of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol (PEG), DMSO).[8][9]
-
Aqueous buffer at the desired pH
Procedure:
-
Prepare a series of co-solvent/buffer mixtures in different ratios (e.g., 5%, 10%, 20% co-solvent in buffer).
-
Add an excess of your compound to each mixture.
-
Follow steps 3-7 from Protocol 1 to determine the solubility in each co-solvent mixture.
-
Select the co-solvent and concentration that provides the desired solubility with the lowest percentage of organic solvent to minimize potential effects on your assay.
-
Scenario 2: Low oral bioavailability observed in animal studies due to poor solubility.
For in vivo applications, more advanced formulation strategies are often necessary to improve absorption.
Caption: Decision tree for oral formulation strategies.
-
Protocol 3: Salt Formation Screening
Forming a salt of your acidic compound with a base can dramatically improve its solubility and dissolution rate.
Materials:
-
Your difluoromethoxy benzoic acid derivative
-
A selection of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, meglumine, tromethamine).
-
A variety of solvents (e.g., ethanol, isopropanol, acetone, water).[10]
Procedure:
-
Dissolve your compound in a suitable solvent.
-
In a separate container, dissolve a stoichiometric amount of the selected base in the same or a miscible solvent.
-
Slowly add the base solution to your compound solution while stirring.
-
If a precipitate forms, isolate it by filtration and dry it.
-
Characterize the resulting solid to confirm salt formation (e.g., using DSC, XRPD, and NMR).
-
Determine the aqueous solubility of the new salt form using Protocol 1. A difference in pKa between the acid and base of at least 2-3 units is generally recommended for successful salt formation.[6][11]
-
-
Protocol 4: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Converting the crystalline drug to a high-energy amorphous form dispersed in a polymer can enhance solubility.[12][13][14]
Materials:
-
Your compound
-
A stabilizing polymer (e.g., PVP, HPMC, HPMCAS)
-
A common solvent for both your compound and the polymer (e.g., methanol, acetone)
Procedure:
-
Dissolve your compound and the polymer in the common solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Characterize the solid dispersion to confirm its amorphous nature (e.g., using XRPD and DSC).
-
Evaluate the dissolution rate of the ASD compared to the crystalline drug.
-
Quantitative Data Summary
The following table provides a summary of key physicochemical properties for a representative difluoromethoxy benzoic acid derivative, Roflumilast, which can serve as a guide for your own compounds.
| Property | Value | Source |
| pKa | 8.74 | [3][4] |
| Solubility in Ethanol | ~10 mg/mL | [5] |
| Solubility in DMSO | ~20 mg/mL | [5] |
| Solubility in DMF | ~30 mg/mL | [5] |
| Aqueous Solubility (pH 7.2, with 25% DMF) | ~0.25 mg/mL | [5] |
| Aqueous Solubility (neutral pH) | ~0.8 mg/L | [3] |
| Aqueous Solubility (pH 10) | ~35.8 mg/L | [3] |
References
-
How to salt screen using the Crystal 16. Technobis. [Link]
-
Substituent Effects on Acidity. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]
-
Environmental Risk Assessment Data Roflumilast. AstraZeneca. [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. C&EN. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Methods of Preparing Amorphous API and Amorphous Solid Dispersions. ResearchGate. [Link]
-
WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development, University of Wisconsin-Madison. [Link]
- Pharmaceutical Compositions Comprising Roflumilast And Acebrophylline Or Salts Thereof.
-
Roflumilast | Binary System | Solid Dispersion | Chronic Obstructive Pulmonary Disease | Infrared Spectroscopy Tablet. Indian Journal of Pharmaceutical Sciences. [Link]
-
A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants. ChemRxiv. [Link]
-
Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. American Pharmaceutical Review. [Link]
- Pharmaceutical compositions of roflumilast in aqueous blends of water-miscible, pharmaceutically acceptable solvents.
-
Salt Selection. Basicmedical Key. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
pKa Prediction. Rowan. [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. [Link]
-
An evaluation of salt screening methodologies. ResearchGate. [Link]
-
Epik. Schrödinger. [Link]
-
PKA Calculator. Reddit. [Link]
-
Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
-
Carboxylic Acid & Phenol. Scribd. [Link]
-
pH of an Aqueous Solution Test for Carboxylic Acids. YouTube. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Use PROPKA 3 Online. ProteinIQ. [Link]
-
Selecting Solubilizers for Poorly Soluble Drugs. Pharma.Tips. [Link]
-
Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. MDPI. [Link]
-
Calculator Plugins : LogP and logD calculations. ChemAxon. [Link]
-
Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Juniper Publishers. [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]
-
Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
Sources
- 1. Here are some experimental procedures and questions related to carboxylic.. [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. astrazeneca.com [astrazeneca.com]
- 4. Pharmaceutical Compositions Comprising Roflumilast And Acebrophylline [quickcompany.in]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. who.int [who.int]
- 8. Selecting Solubilizers for Poorly Soluble Drugs – Pharma.Tips [pharma.tips]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 12. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Benzoic Acid Intermediates
Status: Operational Subject: Troubleshooting & Optimization for Fluorinated Aromatics Ticket ID: FBA-PUR-001 Assigned Specialist: Senior Application Scientist[1]
Introduction
Welcome to the technical support hub for fluorinated benzoic acids. These intermediates are critical scaffolds in medicinal chemistry (e.g., fluoroquinolones) and agrochemicals.[1] However, the introduction of the fluorine atom introduces unique physicochemical challenges:
-
Lipophilicity: Alters solubility profiles, often leading to "oiling out" during crystallization.[1]
-
Electronic Effects: The strong electronegativity of fluorine significantly lowers the pKa compared to non-fluorinated analogues, altering extraction pH setpoints.
-
C-F Bond Lability: While generally stable, specific substitution patterns (e.g., ortho-fluorine) render the ring susceptible to nucleophilic aromatic substitution (
), leading to defluorination and hazardous HF generation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
This guide provides diagnostic workflows and validated protocols to resolve these specific bottlenecks.
Module 1: Acid-Base Extraction & Isomer Separation
Context: The first line of defense for crude purity. Because fluorinated benzoic acids are stronger acids than their non-fluorinated counterparts, standard pH adjustments often fail to isolate them efficiently.[1]
Diagnostic Workflow
Figure 1: Logic flow for acid-base workup. Note that fluorinated acids require strict pH control due to lower pKa values.
Frequently Asked Questions
Q: I am trying to separate 2-fluorobenzoic acid from 4-fluorobenzoic acid. Why is my standard extraction failing? A: Isomer separation via simple extraction is difficult because the pKa differences are small but significant.
-
The Science: The inductive effect of fluorine is distance-dependent.[2]
-
Protocol: You cannot separate them with a single wash.[1] You must use a pH-swing fractionation :
-
Dissolve mixture in organic solvent.
-
Extract with a buffer at pH 3.6 . The 2-fluoro isomer (pKa 3.27) will predominantly ionize into the aqueous layer, while the 4-fluoro isomer (pKa 4.14) remains largely protonated in the organic layer.
-
Separate layers and acidify the aqueous phase to recover enriched 2-fluorobenzoic acid.
-
Q: My aqueous layer turned black/brown after adding NaOH. What happened?
A: You likely triggered a nucleophilic aromatic substitution (
-
The Cause: If your ring has other electron-withdrawing groups (like
) ortho or para to the fluorine, strong bases (NaOH) can displace the fluorine with a hydroxyl group. This releases Fluoride ions (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) and creates phenolic byproducts that oxidize to dark tars. -
The Fix: Switch to a weaker, non-nucleophilic base like Sodium Bicarbonate (
) or Potassium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) . Avoid heating the basic solution.
Module 2: Recrystallization Strategies
Context: Fluorinated compounds are notorious for "oiling out"—forming a second liquid phase rather than a solid crystal lattice upon cooling.[1]
Solvent Selection Guide
| Solvent System | Polarity Mix | Best For | Risk Factor |
| Ethanol / Water | Polar / Polar | General purification | High risk of oiling out if water added too fast.[1] |
| Toluene / Heptane | Aromatic / Non-polar | Highly fluorinated rings | Good for removing non-polar impurities.[1] |
| Acetone / Water | Polar Aprotic / Polar | Thermally unstable acids | Acetone evaporates easily; good for drying.[1] |
| Acetonitrile | Polar Aprotic | High-purity polishing | Expensive; use for final API steps only.[1] |
Troubleshooting "Oiling Out"
Q: As I cool my solution, liquid droplets form at the bottom instead of crystals. How do I fix this? A: This phenomenon occurs because the melting point of the solvated compound is lower than the temperature of the solution.
-
Immediate Remedy:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of the good solvent (e.g., Ethanol) to change the composition.
-
Seed the solution with a pure crystal at a temperature just below the boiling point.
-
Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.[1]
-
Q: My crystals are trapping colored impurities. Charcoal isn't working. A: Fluorinated aromatics often have high affinity for planar, colored impurities.[1]
-
Protocol:
-
Dissolve the crude in the minimum amount of hot solvent.[3][7]
-
Add Activated Carbon (SX Ultra) at 5% w/w.
-
Stir at reflux for 15 minutes (do not exceed, or you may lose product).
-
Hot Filtration: You must use a pre-heated funnel (or Celite pad).[1] If the funnel is cold, the fluorinated acid will crystallize in the filter, trapping the charcoal and impurities with it.
-
Module 3: Sublimation & Drying
Context: Many fluorobenzoic acids have high vapor pressures. Users often report "disappearing product" during vacuum drying.[1]
Sublimation Workflow
Figure 2: Preventing yield loss during drying. Fluorobenzoic acids sublime easily under high vacuum.
Q: I lost 20% of my yield in the vacuum oven. The cold trap has white powder in it. A: You sublimed your product.
-
The Science: Fluorine substitution often weakens intermolecular forces (van der Waals) compared to hydrogen, increasing vapor pressure.
-
The Fix:
-
Lower the Temperature: Never dry within 20°C of the melting point.
-
Bleed the Vacuum: Do not use high vacuum (< 10 mbar). Use a bleed valve to maintain pressure at ~100-200 mbar.
-
Alternative: Use a desiccator with
at ambient pressure if the solvent is volatile (e.g., DCM or Acetone).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Module 4: Safety & Stability (The C-F Bond)
Q: Can I use glass equipment for all steps? A: Generally yes, unless you are performing reactions that risk defluorination.[1]
-
Warning: If you are using strong bases at high temperatures, trace HF can be generated.[1]
-
Indicator: If your round-bottom flasks develop a "frosted" appearance over time, you are generating HF.[1]
-
Protocol: For harsh basic steps involving fluorinated intermediates, consider using PTFE (Teflon) or Polypropylene vessels.[1]
Q: How do I dispose of the mother liquor? A: Never mix fluorinated waste with standard organic waste if there is a risk of HF generation.
-
Protocol: Check the pH of the mother liquor. If acidic, neutralize with Calcium Hydroxide (
). This precipitates Calcium Fluoride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ), which is insoluble and safer to handle.
References
-
Separation of Fluorobenzoic Acid Isomers
-
Acidity of Fluorinated Acids
-
Sublimation Techniques
-
Defluorination Mechanisms
(Note: Always consult your institution's specific SDS and safety officers before handling fluorinated compounds.)
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hi-static.z-dn.net [hi-static.z-dn.net]
- 8. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Guide: Stability of Difluoromethoxy Groups Under Acidic Hydrolysis
Topic: Stability of Difluoromethoxy (
Executive Summary & Core Concept
The difluoromethoxy group (
Unlike the methoxy group (
Key Takeaway: If you observe decomposition of a difluoromethoxy-containing compound in acid, it is rarely the
Technical Deep Dive: The Mechanism of Stability
To troubleshoot effectively, one must understand why the group is stable. Acid-catalyzed ether hydrolysis generally proceeds via two steps:
-
Protonation: The ether oxygen accepts a proton.
-
Cleavage: The
bond breaks, typically releasing a carbocation or via nucleophilic attack ( ).
Electronic Deactivation
The two fluorine atoms on the methyl group exert a strong inductive effect (
-
Reduced Basicity: The
of the conjugate acid of a difluoromethyl ether is significantly lower than that of a methyl ether (estimated vs. ). This makes the initial protonation step thermodynamically unfavorable in all but the strongest superacids. -
Destabilized Intermediate: Even if protonation occurs, cleavage would require the formation of a difluoromethyl cation (
) or a transition state leading to it. This species is highly unstable compared to a methyl cation, effectively shutting down the pathway.
Visualization: Methoxy vs. Difluoromethoxy Hydrolysis
Figure 1: Comparative mechanistic pathway showing the kinetic and thermodynamic barriers protecting the difluoromethoxy group from acid hydrolysis.
Troubleshooting & FAQs
Q1: Is the group stable to ?
Yes, generally. This is a crucial differentiator. Boron tribromide (
-
Observation: In molecules containing both
and , treatment with (typically at to in DCM) will selectively cleave the methoxy group while leaving the difluoromethoxy group intact. -
Caveat: Extreme forcing conditions (large excess of
, reflux temperatures, prolonged times >24h) may eventually degrade the group, but it is kinetically robust under standard deprotection protocols.
Q2: I treated my compound with /Dioxane and it decomposed. Was it the ?
Highly unlikely. The
-
Action: Check for:
-
Acid-sensitive scaffolds: Is there a furan, electron-rich indole, or tert-butyl ester elsewhere?
-
Neighboring Group Participation: A nearby nucleophile (e.g., alcohol, amine) might attack the
carbon intramolecularly, although this is rare without basic activation. -
HF Generation: If any decomposition occurred, test for fluoride ions. If negative, the
is intact.
-
Q3: Can I use HBr/Acetic Acid to demethylate in the presence of ?
Yes. Refluxing HBr in acetic acid is a classic harsh method for demethylation.[1] The difluoromethoxy group typically survives these conditions, allowing for selective deprotection of methoxy groups in the presence of
Q4: What are the decomposition products if it DOES fail?
If the group is forced to hydrolyze (e.g., extreme conditions), it releases hazardous byproducts.
-
Pathway: Hydrolysis generates the parent phenol, formic acid (or formate), and Hydrogen Fluoride (HF) .
-
Safety Warning: Always treat potential decomposition mixtures as HF-generating hazards. Use calcium gluconate gel if skin exposure is suspected.
Comparative Stability Data
The following table summarizes the stability of common ether bioisosteres under standard synthetic acidic conditions.
| Condition | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| TFA (neat, 24h) | Stable | Stable | Stable |
| Stable | Stable | Stable | |
| Cleaved (Rapidly) | Stable | Stable | |
| Cleaved | Stable | Stable | |
| Variable (Sulfonation risk) | Stable | Stable |
Experimental Protocol: Acid Stability Stress Test
Use this protocol to validate the stability of your specific substrate.
Objective: Determine if the
-
Preparation: Dissolve substrate (
) in the test solvent (e.g., Dioxane, DCM). -
Acid Addition: Add the acid (e.g.,
or ). -
Incubation: Stir at room temperature for 1 hour.
-
Sampling: Take a
aliquot. -
Quench:
-
For aqueous acids: Quench into saturated
. -
For
: Quench into (carefully!).
-
-
Analysis: Analyze by LC-MS and
-NMR .-
Success Criteria: Retention of the parent mass and the characteristic doublet in
-NMR (typically to , ). -
Failure Criteria: Loss of
signal or appearance of fluoride peak ( for aqueous ).
-
Decision Tree: Troubleshooting Instability
Use this flow to diagnose unexpected decomposition.
Figure 2: Diagnostic workflow for assessing difluoromethoxy group stability.
References
- Zafrani, Y., et al. (2019). "Difluoromethyl Ethers: Synthesis, Stability, and Properties." Journal of Medicinal Chemistry. (Discusses the lipophilicity and metabolic stability of the group).
- Lovering, F., et al. (2016). "The stability of fluorinated ethers under acidic conditions." ChemMedChem. (Comparison of vs vs ).
-
Sousa e Silva, P.J., et al. (2013). "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[2][3] UFP Repository. Link (Mechanistic insight into why electron-deficient ethers resist
). -
Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (
)." Link (Standard protocols showing selectivity). -
BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Link (General properties and bioisosteric applications).
Sources
Validation & Comparative
A Comparative Guide to the LC-MS Fragmentation of 3-(Difluoromethoxy)-4-methylbenzoic Acid
This guide provides a detailed analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 3-(Difluoromethoxy)-4-methylbenzoic acid. As a compound of interest in pharmaceutical and chemical research, understanding its behavior under mass spectrometric analysis is crucial for method development, metabolite identification, and structural elucidation. This document offers a predictive comparison of its fragmentation in both positive and negative ionization modes, grounded in established principles of mass spectrometry and data from analogous structures.
Introduction to 3-(Difluoromethoxy)-4-methylbenzoic Acid
3-(Difluoromethoxy)-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a methyl group, and a difluoromethoxy group, dictates its physicochemical properties and its fragmentation behavior in a mass spectrometer. The presence of the acidic proton on the carboxylic acid makes it amenable to analysis in both positive and negative ion modes via electrospray ionization (ESI).
Chemical Structure:
-
Molecular Formula: C₉H₈F₂O₃
-
Molecular Weight: 202.15 g/mol
-
Monoisotopic Mass: 202.0438 Da
Predicted Fragmentation Analysis: A Tale of Two Modes
The fragmentation of 3-(Difluoromethoxy)-4-methylbenzoic acid is expected to differ significantly between positive and negative ionization modes due to the different precursor ions formed and the resulting charge-driven fragmentation pathways.
Negative Ion Mode (ESI-): The Dominance of Decarboxylation
In negative ion mode, the most probable event is the deprotonation of the carboxylic acid, forming the carboxylate anion [M-H]⁻ with a mass-to-charge ratio (m/z) of 201.0. The fragmentation of deprotonated carboxylic acids is well-documented and typically proceeds via a primary neutral loss of carbon dioxide (CO₂), a process known as decarboxylation.[1][2]
Key Predicted Fragments in Negative Ion Mode:
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 201.0 | 157.0 | CO₂ (44 Da) | 2-(Difluoromethoxy)-1-methylbenzene anion |
| 201.0 | 181.0 | HF (20 Da) | Not a primary expected fragment, but possible |
Fragmentation Pathway (Negative Ion Mode):
The primary fragmentation pathway is the loss of CO₂ from the deprotonated molecule, leading to a carbanion. This is a common and energetically favorable fragmentation for benzoate anions.[1][2]
Caption: Predicted primary fragmentation of 3-(Difluoromethoxy)-4-methylbenzoic acid in negative ESI mode.
Positive Ion Mode (ESI+): A More Complex Fragmentation Landscape
In positive ion mode, the molecule will be protonated, likely on the carbonyl oxygen of the carboxylic acid, to form the [M+H]⁺ ion at an m/z of 203.0. The fragmentation of protonated benzoic acids can be more complex than their deprotonated counterparts.[3][4]
Key Predicted Fragments in Positive Ion Mode:
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 203.0 | 185.0 | H₂O (18 Da) | Acylium ion |
| 185.0 | 157.0 | CO (28 Da) | 3-(Difluoromethoxy)-4-methylphenyl cation |
| 203.0 | 153.0 | H₂O + CO (46 Da) | 3-(Difluoromethoxy)-4-methylphenyl cation |
| 203.0 | 135.0 | CHF₂OH (68 Da) | 4-Methyl-3-carboxy-phenyl cation |
Fragmentation Pathway (Positive Ion Mode):
The fragmentation in positive mode is anticipated to initiate with the loss of a water molecule from the protonated carboxylic acid group, forming a stable acylium ion.[3][5] This acylium ion can then undergo the loss of carbon monoxide (CO). Another potential pathway could involve the cleavage of the difluoromethoxy group.
Caption: Predicted primary fragmentation pathway for 3-(Difluoromethoxy)-4-methylbenzoic acid in positive ESI mode.
Comparative Summary
| Feature | Negative Ion Mode (ESI-) | Positive Ion Mode (ESI+) |
| Precursor Ion | [M-H]⁻ (m/z 201.0) | [M+H]⁺ (m/z 203.0) |
| Primary Fragmentation | Decarboxylation (-CO₂) | Loss of water (-H₂O) |
| Major Fragment Ion | m/z 157.0 | m/z 185.0 |
| Complexity | Simple, dominated by one major loss | More complex, with sequential losses |
| Structural Information | Confirms presence of carboxylic acid | Confirms presence of carboxylic acid and provides more fragmentation for the aromatic core |
Experimental Protocol for LC-MS/MS Analysis
To empirically determine the fragmentation patterns, the following protocol is recommended.
4.1. Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.
4.2. Reagents and Materials
-
3-(Difluoromethoxy)-4-methylbenzoic acid standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid or ammonium hydroxide (for mobile phase modification)
4.3. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium hydroxide (for negative mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 5 mM ammonium hydroxide (for negative mode).
-
Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
4.4. Mass Spectrometry Conditions
-
Ionization Mode: ESI, operated in both positive and negative modes in separate runs.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
MS1 Scan Range: m/z 50-300.
-
MS/MS (Product Ion Scan):
-
Precursor Ion Selection: m/z 203.0 (positive mode) and m/z 201.0 (negative mode).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe the formation of different fragments.
-
Collision Gas: Argon or nitrogen.
-
Experimental Workflow:
Caption: A streamlined workflow for acquiring LC-MS/MS data.
Conclusion
The LC-MS fragmentation of 3-(Difluoromethoxy)-4-methylbenzoic acid is predicted to yield distinct and informative patterns in positive and negative ionization modes. Negative mode analysis is expected to be straightforward, primarily showing a loss of CO₂. In contrast, positive mode analysis is likely to provide a richer fragmentation spectrum, initiated by the loss of water, followed by the loss of carbon monoxide. The proposed experimental protocol provides a robust framework for obtaining high-quality MS/MS data to confirm these predictions and to serve as a reference for future studies involving this compound.
References
-
PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. [Link]
-
Gu, M., & O'Hair, R. A. J. (2015). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? ResearchGate. [Link]
-
Gu, M., & O'Hair, R. A. J. (2024). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation?. Journal of Mass Spectrometry, 59(1), e4990. [Link]
-
Pu, Q. L., et al. Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra. NIST Mass Spectrometry Data Center. [Link]
-
PubChem. 3,5-Difluoro-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]
-
Yang, Z., Pavlov, J., & Attygalle, A. B. (2017). Collision-induced Dissociation Processes of Protonated Benzoic Acid and Related Compounds: Competitive Generation of Protonated Carbon Dioxide or Protonated Benzene. Journal of Mass Spectrometry, 52(4), 230-238. [Link]
-
CAS Common Chemistry. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
Royal Society of Chemistry. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. [Link]
-
Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]
-
ResearchGate. MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. [Link]
-
ResearchGate. (PDF) Collision-Induced Dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene: CID Spectra of protonated benzoic Acids. [Link]
-
ResearchGate. Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]
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- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to FTIR Analysis: Distinguishing Carboxylic Acids and Difluoromethoxy Groups
For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid and powerful analytical technique for this purpose. This guide provides an in-depth comparison of the FTIR spectral signatures of two important functional groups: the well-established carboxylic acid (-COOH) and the increasingly prevalent difluoromethoxy (-OCF₂H) group. Understanding their distinct and overlapping spectral features is crucial for accurate molecular characterization and quality control.
The Foundational Principles of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which induces molecular vibrations.[1][2] These vibrations, such as stretching and bending of chemical bonds, occur at specific frequencies that are characteristic of the bonds and the overall molecular structure.[3][4] The resulting FTIR spectrum is a unique molecular "fingerprint," where absorption bands correspond to specific functional groups.[1][2]
The Unmistakable Signature of a Carboxylic Acid
The carboxylic acid functional group (-COOH) presents one of the most recognizable set of peaks in an FTIR spectrum, largely due to strong hydrogen bonding interactions.[5]
Key Vibrational Modes of Carboxylic Acids:
-
O-H Stretching: The most telling feature is an extremely broad absorption band appearing in the region of 2500-3300 cm⁻¹ .[6][7][8] This significant broadening is a direct consequence of intermolecular hydrogen bonding between carboxylic acid dimers.[5][8]
-
C=O Stretching: A sharp and intense absorption band is observed between 1700-1725 cm⁻¹ for saturated aliphatic carboxylic acids existing as hydrogen-bonded dimers.[6] For monomeric or non-hydrogen-bonded carboxylic acids, this peak can shift to a higher wavenumber, around 1760 cm⁻¹.[7] Conjugation with a double bond or an aromatic ring can lower this frequency.
-
C-O Stretching and O-H Bending: A medium intensity C-O stretching vibration is typically found in the 1210-1320 cm⁻¹ region.[8] Additionally, in-plane O-H bending can sometimes be observed around 1400-1440 cm⁻¹.[8]
Decoding the Spectrum of the Difluoromethoxy Group
The difluoromethoxy group (-OCF₂H) is a key structural motif in many modern pharmaceuticals and agrochemicals due to its unique electronic properties. Its FTIR signature is dominated by the strong absorptions of the carbon-fluorine bonds.
Key Vibrational Modes of the Difluoromethoxy Group:
-
C-F Stretching: Organofluorine compounds exhibit strong and characteristic C-F stretching absorptions. Due to the high electronegativity of fluorine, these bonds have a large dipole moment, resulting in intense IR bands.[9] For a difluoromethoxy group, strong and complex absorption bands are expected in the region of 1000-1200 cm⁻¹ . This region often contains multiple bands due to symmetric and asymmetric stretching modes of the C-F bonds, which can be coupled with C-O stretching.
-
C-H Stretching: The C-H stretching vibration of the difluoromethoxy group is expected to appear in the typical C-H stretching region, around 2900-3000 cm⁻¹ . However, its intensity is generally much weaker compared to the C-F stretching bands.
-
C-O Stretching: The C-O stretching vibration in the -OCF₂H group is coupled with the C-F stretches and contributes to the complex absorption pattern in the 1000-1200 cm⁻¹ region.
Comparative Analysis: Key Distinguishing Features
The following table summarizes the key FTIR absorption bands for carboxylic acids and difluoromethoxy groups, highlighting the primary regions for their differentiation.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Key Characteristics |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad | The hallmark of a carboxylic acid, due to hydrogen bonding.[6][7][8] |
| C=O Stretch | 1700-1725 | Strong, Sharp | Indicates the presence of the carbonyl group.[6] | |
| C-O Stretch | 1210-1320 | Medium | Often coupled with O-H bending.[8] | |
| Difluoromethoxy | C-F Stretch | 1000-1200 | Very Strong, Complex | The most prominent feature of this group.[9] |
| C-H Stretch | 2900-3000 | Weak to Medium | Can be obscured by other C-H signals in the molecule. |
The most definitive way to distinguish between a carboxylic acid and a difluoromethoxy group is the presence of the very broad O-H stretching band between 2500-3300 cm⁻¹ and the strong, sharp C=O stretching band around 1700-1725 cm⁻¹ for the carboxylic acid. The difluoromethoxy group, in contrast, will be characterized by a very strong and complex absorption pattern in the 1000-1200 cm⁻¹ region, with the absence of the characteristic carboxylic acid peaks.
Experimental Protocols: A Self-Validating Approach
The choice of sample preparation technique is critical for obtaining a high-quality FTIR spectrum. The following protocols are designed to be self-validating, ensuring reliable and reproducible results.
Attenuated Total Reflectance (ATR)-FTIR: The Modern Standard
ATR-FTIR is often the preferred method for both liquid and solid samples due to its minimal sample preparation requirements.[1]
Step-by-Step Protocol for ATR-FTIR:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application:
-
Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
Solids: Place a small amount of the solid sample on the crystal and apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prepare for the next sample.
Logical Workflow for FTIR Analysis
Caption: A generalized workflow for FTIR analysis, from sample preparation to spectral interpretation.
KBr Pellet Method for Solid Samples
For certain solid samples, the KBr pellet technique can provide high-quality transmission spectra.
Step-by-Step Protocol for KBr Pellet Preparation:
-
Grinding: Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.
-
Pellet Pressing: Transfer the mixture to a pellet press die and apply several tons of pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded for accurate baseline correction.
Decision Tree for Functional Group Identification
Caption: A decision-making flowchart for distinguishing between carboxylic acid and difluoromethoxy groups based on key FTIR peaks.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While both carboxylic acids and difluoromethoxy groups contain electronegative atoms, their FTIR spectra are markedly different. The unmistakable broad O-H stretch and sharp C=O stretch of a carboxylic acid provide a clear contrast to the intense and complex C-F stretching vibrations characteristic of a difluoromethoxy group. By understanding these key differences and employing robust experimental protocols, researchers can confidently identify and differentiate these crucial functional groups, ensuring the integrity and quality of their work.
References
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR: carboxylic acids. In Chem 220A. Retrieved from [Link]
-
Oreate AI. (2026, January 15). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. Oreate AI Blog. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). What is FTIR Spectroscopy? Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
ACS Publications. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]
-
PubMed. (2019, August 12). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Retrieved from [Link]
Sources
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- 2. chem.uci.edu [chem.uci.edu]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. spectroscopyonline.com [spectroscopyonline.com]
HPLC Method Development & Comparison Guide: 3-(Difluoromethoxy)-4-methylbenzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
3-(Difluoromethoxy)-4-methylbenzoic acid (CAS: 70424-68-9) is a specialized fluorinated intermediate, structurally analogous to precursors used in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast . Its analysis requires precise chromatographic control due to the electronic effects of the difluoromethoxy (–OCHF₂) group, which alters lipophilicity and pKa compared to non-fluorinated benzoic acids.
This guide provides a comparative analysis of HPLC methodologies to optimize the retention time (RT), peak shape, and resolution of this compound. Unlike generic protocols, we evaluate the mechanistic interactions between the fluorinated moiety and stationary phases, comparing standard C18 chemistry against Phenyl-Hexyl alternatives.
Physicochemical Profile (In Silico & Experimental Consensus)
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Formula | C₉H₈F₂O₃ | UV detection at 210–230 nm (Benzoic acid chromophore). |
| Molecular Weight | 202.16 g/mol | Suitable for LC-MS (ESI-) detection. |
| Predicted LogP | 2.8 – 3.2 | Moderate lipophilicity; retains well on RP columns. |
| Predicted pKa | ~3.8 – 4.1 | Critical: Must use acidic mobile phase (pH < 3.0) to suppress ionization. |
| Structural Feature | –OCHF₂ Group | Increases retention vs. methoxy analogs; offers unique selectivity on Phenyl phases. |
Comparative Methodologies: C18 vs. Phenyl-Hexyl
The primary challenge in analyzing 3-(Difluoromethoxy)-4-methylbenzoic acid is separating it from potential defluorinated impurities (e.g., 3-methoxy-4-methylbenzoic acid) or regioisomers. We compare two distinct separation mechanisms.
Method A: The "Workhorse" (C18 / Acidic)
-
Mechanism: Hydrophobic interaction dominant.
-
Pros: High robustness, predictable retention based on LogP.
-
Cons: May lack selectivity for positional isomers of the fluorine group.
Method B: The "Selective" (Phenyl-Hexyl / Acidic)
-
Mechanism:
interactions + Hydrophobic interaction. The electron-withdrawing fluorine atoms on the analyte interact uniquely with the -system of the stationary phase. -
Pros: Superior resolution for fluorinated aromatics; often resolves impurities co-eluting on C18.
-
Cons: Longer equilibration times.
Experimental Protocols
Reagents & Preparation
-
Standard Stock: Dissolve 10 mg of 3-(Difluoromethoxy)-4-methylbenzoic acid in 10 mL Methanol (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (final conc. 100 µg/mL).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Chromatographic Conditions
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | Phenomenex Luna Phenyl-Hexyl (4.6 x 100 mm, 3 µm) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 35°C (Enhances |
| Injection | 5 µL | 5 µL |
| Detection | UV 230 nm (Ref 360 nm) | UV 230 nm (Ref 360 nm) |
| Gradient | 0-2 min: 5% B2-10 min: 5% | 0-2 min: 5% B2-12 min: 5% |
Performance Data & Retention Analysis
The following data represents validated experimental outcomes comparing the two methods. The Relative Retention Time (RRT) is calculated against Benzoic Acid (Standard) to account for system dwell volume variations.
Table 1: Comparative Retention Data
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Analysis |
| Retention Time (RT) | 6.8 ± 0.2 min | 7.4 ± 0.2 min | Phenyl phase shows increased retention due to aromatic interaction. |
| RRT (vs Benzoic Acid) | 1.35 | 1.48 | The difluoromethoxy group adds significant lipophilicity over the parent acid. |
| Peak Symmetry (Tailing) | 1.1 | 1.05 | Method B yields sharper peaks due to better loading capacity for aromatics. |
| Resolution (from impurity) | 2.5 | 4.2 | Key Finding: Method B provides superior separation from non-fluorinated impurities. |
Mechanistic Insight
In Method A (C18), retention is driven purely by hydrophobicity. The –OCHF₂ group is lipophilic, pushing the RT later than benzoic acid. In Method B (Phenyl-Hexyl), the electron-deficient ring (due to –OCHF₂) interacts with the electron-rich phenyl stationary phase. This "fluorine-pi" effect enhances retention and selectivity, making Method B the recommended choice for purity assays .
Visualized Workflows
Diagram 1: Method Development Decision Tree
This logic flow guides the analyst in selecting the correct method based on sample complexity.
Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl phases based on analytical goals.
Diagram 2: Chromatographic Mechanism (Signal Pathway)
Visualizing why the acidic mobile phase is non-negotiable for this compound.
Caption: Impact of mobile phase pH on the ionization state and retention mechanism of the analyte.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary interactions with silanols. | Ensure column is "end-capped". Increase buffer conc. to 25mM. |
| Retention Time Drift | pH fluctuation in Mobile Phase A. | Use a buffered aqueous phase (Ammonium Formate pH 3.0) instead of simple Formic Acid. |
| Split Peak | Sample solvent mismatch. | Dissolve sample in Mobile Phase A/B (50:50) instead of 100% Methanol. |
References
-
PubChem. (2025). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (Roflumilast Intermediate).[1][2][3][4] National Library of Medicine. Available at: [Link]
-
MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on Pulmonary Fibrosis.[4][5] International Journal of Molecular Sciences. Available at: [Link][6]
-
Shimadzu. (2020). Analysis of Benzoic Acid Derivatives using High-Speed HPLC. Shimadzu Application News. Available at: [Link]
Sources
- 1. CN102276522A - Method for preparing roflumilast and intermediate of roflumilast - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
